molecular formula C18H26N2O7S B2594774 Ethyl 4-(3-(benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)piperidine-1-carboxylate CAS No. 946214-12-6

Ethyl 4-(3-(benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)piperidine-1-carboxylate

Cat. No.: B2594774
CAS No.: 946214-12-6
M. Wt: 414.47
InChI Key: FKWULZUSSCCMMB-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)piperidine-1-carboxylate is a synthetic compound featuring a piperidine core substituted with a sulfonamido-propyloxybenzo[d][1,3]dioxole moiety and an ethyl carboxylate group. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is a common pharmacophore in medicinal chemistry, often associated with enhanced metabolic stability and receptor binding .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form piperonal.

    Attachment of the propylsulfonamido group: Piperonal is then reacted with a suitable sulfonamide derivative under basic conditions to introduce the propylsulfonamido group.

    Formation of the piperidine ring: The intermediate is then reacted with piperidine and ethyl chloroformate under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The sulfonamide group can be reduced to form amine derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alkyl halides and amines.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 4-(3-(benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in disease processes.

    Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects on Yield : Electron-withdrawing groups (e.g., trifluoromethyl, chloro) correlate with moderate yields (55–70%), while electron-donating groups (e.g., m-tolyl) yield higher efficiencies (82%) .
  • Physical State: HCl salts generally exhibit higher melting points (164–183°C), whereas non-ionic derivatives (e.g., oils or gums) lack defined melting points .

Elemental Analysis and Structural Confirmation

Elemental analysis data for selected analogs demonstrate close alignment between theoretical and experimental values, confirming structural integrity:

Compound C (%) (Theo/Exp) H (%) (Theo/Exp) N (%) (Theo/Exp) Reference
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-(trifluoromethyl)phenyl)piperazine 62.25/62.41 5.42/5.40 5.38/5.24
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-phenylpiperidine 71.75/71.25 6.69/6.69 3.10/2.98
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-o-tolylpiperazine 70.30/70.12 6.62/6.58 6.03/5.91

Key Observations :

  • Minor deviations (<1% for C and H; <0.5% for N) indicate high purity and successful synthesis .
  • The presence of heavy atoms (e.g., Cl, Br) in analogs like C26H27BrN2O3·2HCl results in lower carbon content (54.95% Exp) due to increased molecular weight .

Functional Group Impact on Properties

  • Sulfonamido vs.
  • Ethyl Carboxylate : The ethyl ester group likely improves membrane permeability relative to tert-butyl or free carboxylic acid derivatives .

Biological Activity

Ethyl 4-(3-(benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)piperidine-1-carboxylate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular structure can be represented as follows:

  • Molecular Formula : C19_{19}H24_{24}N2_{2}O5_{5}S
  • Molecular Weight : Approximately 392.47 g/mol
  • SMILES Notation : CC(=O)N1CCCCC1C(=O)OCC2=CC3=C(C=C2OCO3)C(=C(C=C4C=CC=CC4=C3)C(=O)O)S

This compound exhibits its biological activity primarily through the modulation of specific signaling pathways involved in cell proliferation and apoptosis. The compound is hypothesized to interact with various receptors and enzymes, influencing cellular responses.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound show promising anticancer properties. For instance, a related class of compounds demonstrated significant inhibition of cell proliferation in breast cancer cell lines, with IC50_{50} values ranging from 0.09 to 157.4 µM across different cell lines (MCF-7, CAMA-1, HCC1954, SKBR-3) .

Table 1: IC50_{50} Values for Related Compounds in Cancer Cell Lines

Compound TypeMCF-7 (µM)CAMA-1 (µM)HCC1954 (µM)SKBR-3 (µM)
Benzoxazines0.30 - 157.40.16 - 1390.51 - 157.20.09 - 93.08
Ethyl SulfonamideTBDTBDTBDTBD

Study on Antiproliferative Effects

In a study examining the antiproliferative effects of benzodioxole derivatives, it was found that modifications in the sulfonamide group significantly affected the compound's potency against various cancer cell lines. These findings suggest that this compound could be optimized for enhanced efficacy in cancer treatment .

Safety and Toxicology

Preliminary toxicological assessments indicate that compounds within this chemical class exhibit acceptable safety profiles at therapeutic doses. Further studies are warranted to fully elucidate the safety margins and potential side effects associated with long-term use.

Properties

IUPAC Name

ethyl 4-[3-(1,3-benzodioxol-5-yloxy)propylsulfonylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O7S/c1-2-24-18(21)20-8-6-14(7-9-20)19-28(22,23)11-3-10-25-15-4-5-16-17(12-15)27-13-26-16/h4-5,12,14,19H,2-3,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWULZUSSCCMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NS(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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